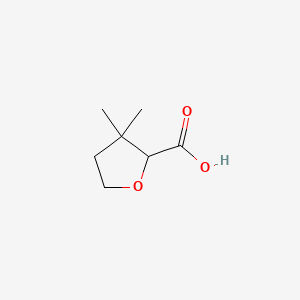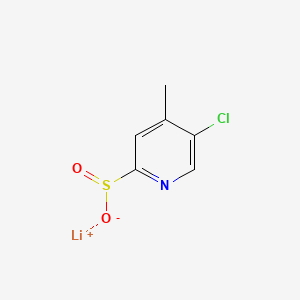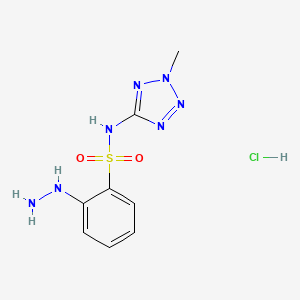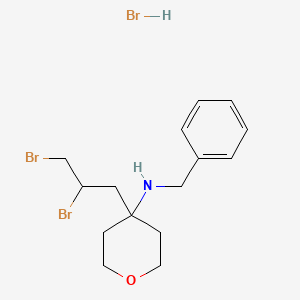
3,3-dimethyloxolane-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyloxolane-2-carboxylic acid is an organic compound with the molecular formula C7H12O3 It features an oxolane ring substituted with two methyl groups at the 3rd position and a carboxylic acid group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1,2-diol with a carboxylating agent such as carbon dioxide in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3,3-dimethyloxolane-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 3,3-Dimethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxolane-2,3-dione derivatives.
Reduction: Formation of 3,3-dimethyloxolane-2-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the reagents used.
科学研究应用
3,3-Dimethyloxolane-2-carboxylic acid finds applications in several areas of scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Drug Discovery: Its unique structure makes it a candidate for the development of novel pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
作用机制
The mechanism of action of 3,3-dimethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxolane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound towards its targets. Pathways involved may include enzyme inhibition or activation, depending on the context of its application.
相似化合物的比较
3,5-Dimethyloxolane-2-carboxylic acid: Similar structure but with methyl groups at the 3rd and 5th positions.
3,3-Dimethyltetrahydrofuran-2-carboxylic acid: Similar ring structure but with a tetrahydrofuran ring instead of oxolane.
3,3-Dimethylbutyrolactone: Similar functional groups but with a lactone ring.
Uniqueness: 3,3-Dimethyloxolane-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its oxolane ring provides a stable framework, while the carboxylic acid group offers versatility in chemical modifications and interactions.
属性
IUPAC Name |
3,3-dimethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-4-10-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRKOELQFIVXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)












